molecular formula C19H22N2O B5725860 4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone

4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone

Cat. No.: B5725860
M. Wt: 294.4 g/mol
InChI Key: IXPSQZRZCDANIN-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone is a piperazine-derived compound featuring a ketone group bridging two aromatic systems: a 4-methylphenyl moiety and a 4-(2-methylphenyl)piperazinyl group. Piperazine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS).

Properties

IUPAC Name

(4-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-7-9-17(10-8-15)19(22)21-13-11-20(12-14-21)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPSQZRZCDANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone typically involves the reaction of 4-methylphenylpiperazine with 2-methylphenyl ketone under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the piperazine ring is introduced to the ketone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the ketone.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-(4-Fluorophenyl)piperazinyl Phenylcyclopentyl Ketone (CAS 1023531-95-4)
  • Structure : The piperazine ring is substituted with a 4-fluorophenyl group, while the ketone is attached to a phenylcyclopentyl moiety.
  • The cyclopentyl group increases steric bulk, which may reduce membrane permeability but improve target specificity.
  • Properties :
    • Molecular Formula: C₂₂H₂₅FN₂O
    • Density: 1.192 g/cm³ (predicted)
    • Boiling Point: 536.1°C (predicted)
    • pKa: 3.01 (indicating moderate basicity) .
[4-(Diphenylmethyl)-1-piperazinyl][2-(2-methylphenyl)-4-quinolinyl]methanone (CAS 352691-36-2)
  • Structure: A quinoline ring replaces the methylphenyl ketone, and the piperazine is substituted with a diphenylmethyl group.
  • Diphenylmethyl substitution increases hydrophobicity, which may affect pharmacokinetics.
  • Relevance : Highlights the impact of aromatic system modifications on molecular interactions .
4-(p-Methoxyphenyl)piperazinyl 3,4,5-Trimethoxyphenyl Ketone (CAS 17766-70-0)
  • Structure : Features methoxy groups on both aromatic rings.
  • Higher molecular weight (C₂₁H₂₆N₂O₅) compared to the target compound may influence bioavailability .

Pharmacological and Toxicological Profiles

Toxicity Trends
  • Trimethoxy-Substituted Analogs : Compounds like 1-(2-pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine exhibit moderate toxicity (LD₅₀ = 800 mg/kg in mice, intraperitoneal) .
  • Nitro-Substituted Derivatives: 3,5-Dinitrophenyl piperazinyl ketones (e.g., CAS 28271-98-9) may pose higher toxicity due to nitro group reactivity, generating toxic NOx upon decomposition .
Receptor Interactions
  • Piperazinyl ketones with fluorophenyl or methoxyphenyl substituents often target serotonin (5-HT₁A) or dopamine receptors. For example, 4-(4-hydroxyphenyl)piperazine derivatives demonstrate affinity for CNS targets, suggesting the target compound may share similar bioactivity .

Physicochemical Properties

Compound Name R1 (Piperazinyl) R2 (Ketone) Molecular Formula Density (g/cm³) Boiling Point (°C) pKa
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone 2-methylphenyl 4-methylphenyl C₁₉H₂₂N₂O N/A N/A N/A
4-(4-Fluorophenyl)piperazinyl phenylcyclopentyl ketone 4-fluorophenyl phenylcyclopentyl C₂₂H₂₅FN₂O 1.192 536.1 3.01
4-(p-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone p-methoxyphenyl 3,4,5-trimethoxyphenyl C₂₁H₂₆N₂O₅ N/A N/A N/A

Key Research Findings

Electronic Effects : Methyl groups (electron-donating) on aromatic rings may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups like fluorine or nitro .

Synthetic Accessibility : Analogous compounds are often synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation, suggesting feasible routes for the target compound .

Biological Activity

4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone, also known as EVT-5860624, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with two methylphenyl groups and a ketone functional group. Its molecular formula is C18_{18}H22_{22}N2_2O, and it has a molecular weight of approximately 290.38 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, notably in breast and prostate cancers. The mechanism appears to involve the activation of caspases and modulation of the PI3K/Akt signaling pathway .
  • CNS Activity : Given the presence of the piperazine moiety, this compound is also being studied for its central nervous system (CNS) effects. It shows promise as an anxiolytic agent in animal models, potentially through serotonin receptor modulation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which could explain its anticancer effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Receptor Modulation : Its structural similarity to known neurotransmitters allows it to bind to various receptors in the CNS, influencing neurotransmitter release and uptake .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
  • CNS Effects in Animal Models : Behavioral assays conducted on rodents revealed that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential therapeutic applications for anxiety disorders .

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